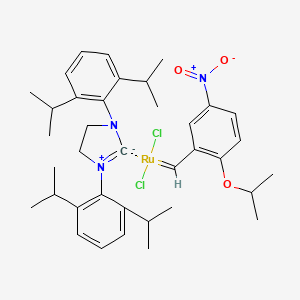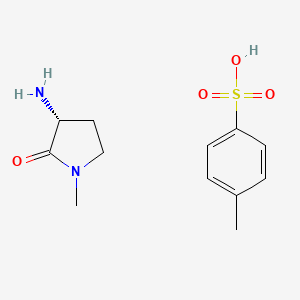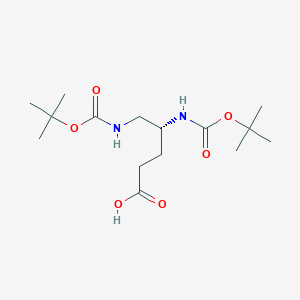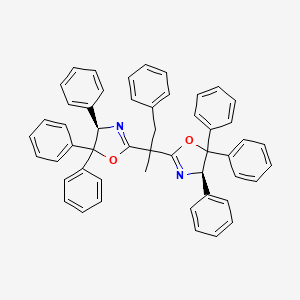![molecular formula C15H25NO4 B6289806 2-(2-tert-Butoxycarbonyl-2-azaspiro[3.5]nonan-7-yl)acetic acid CAS No. 2306261-01-6](/img/structure/B6289806.png)
2-(2-tert-Butoxycarbonyl-2-azaspiro[3.5]nonan-7-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-(2-tert-Butoxycarbonyl-2-azaspiro[3.5]nonan-7-yl)acetic acid” is a chemical compound with the CAS Number: 2460757-06-4 . It has a molecular weight of 285.34 . The compound is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C14H23NO5/c1-13(2,3)20-12(18)15-7-14(8-15)5-4-10(19-9-14)6-11(16)17/h10H,4-9H2,1-3H3,(H,16,17) .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 285.34 . It is stored at room temperature and is available in powder form .
科学研究应用
2-(2-tert-Butoxycarbonyl-2-azaspiro[3.5]nonan-7-yl)acetic acid has a variety of applications in scientific research. It has been used in the synthesis and characterization of organic compounds, the study of enzyme-catalyzed reactions, and the study of the mechanism of action of drugs. It has also been used in the study of the structure and function of proteins, the study of the structure and function of enzymes, and the study of the structure and function of DNA. Additionally, it has been used in the study of the mechanism of action of drugs, the study of the structure and function of receptors, and the study of the structure and function of proteins.
作用机制
The mechanism of action of 2-(2-tert-Butoxycarbonyl-2-azaspiro[3.5]nonan-7-yl)acetic acid is not fully understood. However, it is believed that the compound binds to a specific receptor in the body and activates a signaling pathway. This signaling pathway is then responsible for the biochemical and physiological effects of the compound.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it is believed that the compound has an inhibitory effect on enzymes involved in the metabolism of drugs, as well as an inhibitory effect on enzymes involved in the metabolism of carbohydrates. Additionally, it is believed that the compound has an inhibitory effect on enzymes involved in the metabolism of lipids, as well as an inhibitory effect on enzymes involved in the metabolism of proteins.
实验室实验的优点和局限性
The advantages of using 2-(2-tert-Butoxycarbonyl-2-azaspiro[3.5]nonan-7-yl)acetic acid in lab experiments include its low cost and its availability. Additionally, this compound is relatively stable and can be stored for long periods of time. The main limitation of using this compound in lab experiments is that it is not water-soluble, which can make it difficult to work with in certain experiments.
未来方向
The future directions of 2-(2-tert-Butoxycarbonyl-2-azaspiro[3.5]nonan-7-yl)acetic acid research include the development of new synthesis methods, the study of its mechanism of action, the study of its biochemical and physiological effects, and the study of its potential applications in drug development. Additionally, further research into the structure and function of proteins, enzymes, and receptors could lead to a better understanding of the compound’s mechanism of action. Finally, further research into the structure and function of DNA could lead to a better understanding of the compound’s potential applications in drug development.
合成方法
2-(2-tert-Butoxycarbonyl-2-azaspiro[3.5]nonan-7-yl)acetic acid can be synthesized using a variety of methods, including the use of acetic acid and a tert-butoxycarbonyl (t-BuCO) group. The reaction of acetic acid and t-BuCO results in the formation of an ester, which is then reacted with an azaspiro[3.5]nonane to produce this compound. This reaction is carried out in an inert atmosphere, such as nitrogen or argon, at room temperature. The reaction proceeds in a two-step process, with the first step involving the formation of an ester and the second step involving the formation of this compound.
安全和危害
The compound has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Relevant Papers
Unfortunately, specific peer-reviewed papers related to this compound were not found in the search results .
属性
IUPAC Name |
2-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azaspiro[3.5]nonan-7-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-9-15(10-16)6-4-11(5-7-15)8-12(17)18/h11H,4-10H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTRICGADJTZJOL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(C1)CCC(CC2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyl (diphenylphosphine)}nickel(II)](/img/structure/B6289727.png)

![6-(1,4,5,6-Tetrahydro-6-oxopyridazin-3-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B6289740.png)
![Chloro(4-cyanophenyl){(R)-1-[(S)-2-(diphenylphosphino)ferrocenyl]ethyl(di-t-butyl)phosphine} nickel(II)](/img/structure/B6289742.png)





![9-Methyl-2,5-dioxa-8-azaspiro[3.5]nonane](/img/structure/B6289791.png)


![(5S)-5-[4-(Trifluoromethyl)phenyl]morpholin-3-one](/img/structure/B6289796.png)
